molecular formula C9H8BrN3 B13059771 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine

2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine

Cat. No.: B13059771
M. Wt: 238.08 g/mol
InChI Key: PCMGYKLRUSGZPG-UHFFFAOYSA-N
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Description

2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine is a heterocyclic compound that contains both pyrazole and pyridine rings. The presence of a bromine atom on the pyrazole ring and a methyl group on the pyridine ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine typically involves the bromination of a precursor compound. One common method involves the use of cerium(IV) ammonium nitrate and potassium bromide in a biphasic solvent system consisting of water and dichloromethane . This method efficiently introduces the bromine atom into the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The pyrazole and pyridine rings can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazole derivatives, while oxidation reactions can produce pyrazole N-oxides.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

2-(3-bromopyrazol-1-yl)-4-methylpyridine

InChI

InChI=1S/C9H8BrN3/c1-7-2-4-11-9(6-7)13-5-3-8(10)12-13/h2-6H,1H3

InChI Key

PCMGYKLRUSGZPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C=CC(=N2)Br

Origin of Product

United States

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